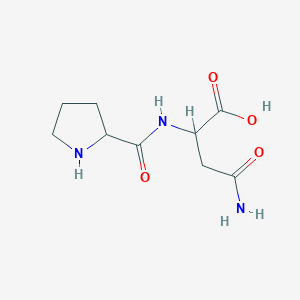
4-(4-Bromo phenyl) benzyl amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo phenyl) benzyl amine is an organic compound characterized by the presence of a benzyl amine group attached to a brominated phenyl ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo phenyl) benzyl amine typically involves the bromination of benzyl amine derivatives. One common method is the reaction of 4-bromo benzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of catalysts, such as palladium or copper, can enhance the efficiency of the bromination process, leading to higher yields and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Bromo phenyl) benzyl amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution at room temperature.
Oxidation: Potassium permanganate in acidic or neutral medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Substitution: Formation of 4-(4-Hydroxy phenyl) benzyl amine or 4-(4-Amino phenyl) benzyl amine.
Oxidation: Formation of 4-(4-Bromo phenyl) benzaldehyde.
Reduction: Formation of 4-(4-Bromo phenyl) benzyl alcohol.
Aplicaciones Científicas De Investigación
4-(4-Bromo phenyl) benzyl amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-(4-Bromo phenyl) benzyl amine exerts its effects involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the biological context.
Comparación Con Compuestos Similares
4-Bromo benzyl amine: Lacks the additional phenyl ring, resulting in different reactivity and applications.
4-(4-Chloro phenyl) benzyl amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
4-(4-Methyl phenyl) benzyl amine: Contains a methyl group instead of bromine, affecting its physical properties and reactivity.
Uniqueness: 4-(4-Bromo phenyl) benzyl amine is unique due to the presence of the bromine atom, which significantly influences its reactivity and interaction with other molecules. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C13H12BrN |
|---|---|
Peso molecular |
262.14 g/mol |
Nombre IUPAC |
[4-(4-bromophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H12BrN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2 |
Clave InChI |
YHABDSDHNSJSSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)

![5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)
![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B12109543.png)

![6-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12109546.png)
